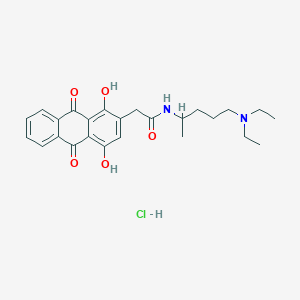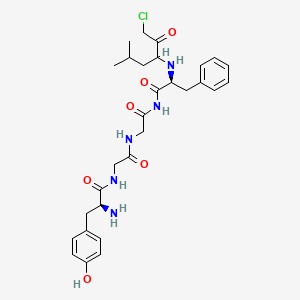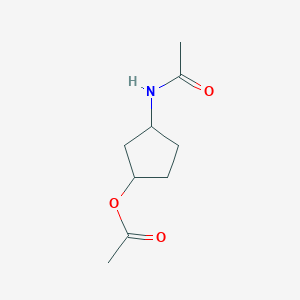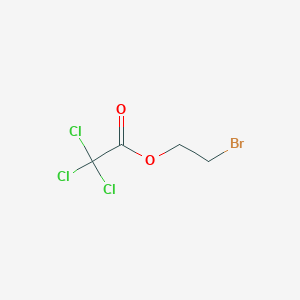![molecular formula C15H16N2O3 B14432861 3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione CAS No. 77250-89-6](/img/no-structure.png)
3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrrolidine-2,5-dione core, with a phenyl group adding to its complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione typically involves the reaction of morpholine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidine-2,5-dione core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated potential anti-inflammatory and antioxidant properties, suggesting its use in developing therapeutic agents
作用机制
The mechanism by which 3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Morpholine Mannich base analogs: These compounds share the morpholine moiety and exhibit similar biological activities.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound also contains a morpholine ring and has been studied for its antitumor properties.
Uniqueness
3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione stands out due to its unique combination of a morpholine ring with a pyrrolidine-2,5-dione core and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
| 77250-89-6 | |
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
3-(morpholin-4-ylmethylidene)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H16N2O3/c18-14-10-12(11-16-6-8-20-9-7-16)15(19)17(14)13-4-2-1-3-5-13/h1-5,11H,6-10H2 |
InChI 键 |
BZFFJWMUFYGHGI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C=C2CC(=O)N(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)

![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)



